Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a carboxylate ester group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl piperidine-4-carboxylate
- 2-Amino-4-methylpyridine
- Piperidine derivatives
Uniqueness
Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Aminomethyl Group : A side chain that enhances interaction with biological targets.
- Pyrimidine Ring : A heterocyclic aromatic ring that contributes to the compound's biological properties.
The molecular formula for this compound is C12H18N4O2, and its molecular weight is approximately 238.3 g/mol .
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The aminomethyl group can form hydrogen bonds and ionic interactions, while the pyrimidine ring engages in π-π stacking interactions with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine and pyrimidine have shown promising results in inhibiting the growth of human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, certain piperidine derivatives demonstrated competitive inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. The most potent inhibitors from this series displayed IC50 values in the low nanomolar range .
Case Studies
- Inhibition of MAGL : In a study focusing on piperidine derivatives, this compound was evaluated for its ability to inhibit MAGL. The results indicated significant inhibition, suggesting potential therapeutic applications in treating conditions like pain and inflammation .
- Antiproliferative Effects : Another study assessed the compound's efficacy against various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, supporting further investigation into its mechanisms and potential as a chemotherapeutic agent .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
This compound | Structure | Varies by target | Anticancer, Enzyme Inhibition |
Piperidine Derivative A | Structure | 19.9 | Antiproliferative |
Piperidine Derivative B | Structure | Low nM range | MAGL Inhibition |
Properties
CAS No. |
875318-56-2 |
---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H18N4O2/c1-18-11(17)10-7-14-12(15-8-10)16-4-2-9(6-13)3-5-16/h7-9H,2-6,13H2,1H3 |
InChI Key |
WGCCMULVRCBLRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCC(CC2)CN |
Origin of Product |
United States |
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